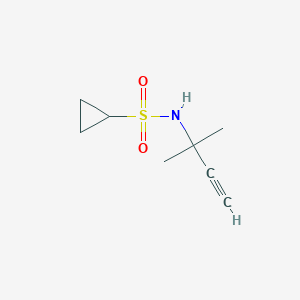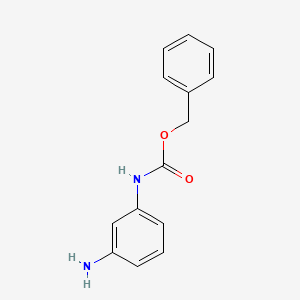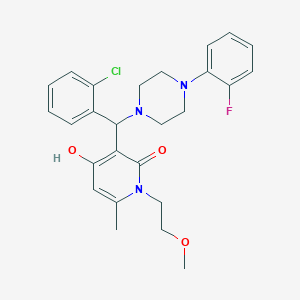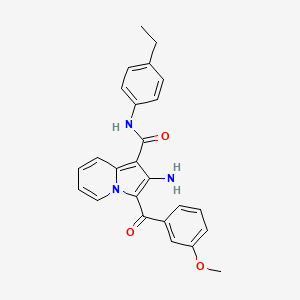![molecular formula C23H29N3O4S B2424856 N-{2-[1-(bencenosulfonil)piperidin-2-il]etil}-N'-(2,3-dimetilfenil)etanodinamida CAS No. 898348-03-3](/img/structure/B2424856.png)
N-{2-[1-(bencenosulfonil)piperidin-2-il]etil}-N'-(2,3-dimetilfenil)etanodinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly known as DPA-714, is a selective ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, and has been implicated in neuroinflammation and neurodegenerative diseases. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of these conditions.
Mecanismo De Acción
DPA-714 binds selectively to N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide in the brain, which is upregulated in response to neuroinflammation and other pathological conditions. By binding to N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, DPA-714 can be used to image the extent of neuroinflammation and assess the severity of various neurodegenerative diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal toxicity and does not produce any significant physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and effective tool for imaging N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA-714 in lab experiments is its selectivity for N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, which allows for accurate imaging of neuroinflammation and assessment of disease severity. However, DPA-714 has a short half-life and requires specialized equipment for imaging, which can be a limitation in some experiments. Additionally, the cost of DPA-714 can be prohibitive for some researchers.
Direcciones Futuras
There are many potential future directions for research involving DPA-714. One area of interest is the use of DPA-714 to monitor the progression of neurodegenerative diseases and evaluate the effectiveness of new treatments. Another potential application is the use of DPA-714 to study the role of N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide in other diseases, such as cancer and autoimmune disorders. Finally, there is ongoing research into the development of new ligands for N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide imaging that may be more effective and cost-efficient than DPA-714.
Métodos De Síntesis
The synthesis of DPA-714 involves several steps, starting with the reaction of 2,3-dimethylphenyl isocyanate with 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine to form the corresponding urea. This is followed by a reaction with oxalyl chloride to form the oxalamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
La estructura híbrida del compuesto combina unidades de tiazol y sulfonamida, ambas conocidas por sus propiedades antibacterianas . Específicamente, las N-(tiazol-2-il)bencenosulfonamidas se han sintetizado y evaluado por su eficacia contra bacterias Gram-negativas y Gram-positivas. Notablemente, los derivados con cadenas alquílicas (como metil, isopropil y butil) exhiben una potente actividad antibacteriana . Investigaciones adicionales han revelado que el compuesto, cuando se compleja con el péptido penetrante de células octaarginina, muestra modos de acción distintivos, incluida una cinética de muerte más rápida, formación de poros en la membrana en las células bacterianas y una actividad hemolítica mínima hacia los glóbulos rojos humanos .
Inhibición de la Elastasa de Neutrófilos Humanos (hNE)
En el contexto del tratamiento del Síndrome de Dificultad Respiratoria Aguda (SDRA), los derivados del ácido bencenosulfónico se han explorado como inhibidores competitivos de la elastasa de neutrófilos humanos (hNE) . Si bien se sintetizaron varios compuestos, el compuesto 4f mostró una actividad inhibitoria moderada contra hNE. Esto sugiere un papel potencial en el manejo de las afecciones inflamatorias asociadas con el SDRA .
Síntesis de Amida
El compuesto N-[2-(1H-indol-3-il)etil]-2-(4-isobutilfenil)propanamida se ha sintetizado con éxito utilizando acoplamiento mediado por N,N'-diciclohexilcarbodiimida (DCC) entre aminas y ácidos carboxílicos . Este método proporciona una ruta conveniente para la preparación de amidas, que tiene implicaciones más amplias en la síntesis orgánica y el desarrollo de fármacos .
Propiedades
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-9-8-13-21(18(17)2)25-23(28)22(27)24-15-14-19-10-6-7-16-26(19)31(29,30)20-11-4-3-5-12-20/h3-5,8-9,11-13,19H,6-7,10,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPDZYJOXGFNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)

![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)
![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

